molecular formula C14H22O4 B3253505 Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate CAS No. 22423-93-4

Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B3253505
CAS RN: 22423-93-4
M. Wt: 254.32 g/mol
InChI Key: DXRURDORVZPSOS-UHFFFAOYSA-N
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Description

“Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate” is a chemical compound with the molecular formula C14H22O4 . It is a derivative of tetrahydro-2H-pyran-2-yl, which is an O-substituted hydroxylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the bicyclo[3.1.0]hexane and tetrahydro-2H-pyran-2-YL groups . The molecular weight of this compound is 254.32 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 254.32 . It is a liquid at room temperature . The refractive index is not directly available, but related compounds have a refractive index around 1.457 .

properties

IUPAC Name

ethyl 3-(oxan-2-yloxy)bicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-2-16-14(15)13-10-7-9(8-11(10)13)18-12-5-3-4-6-17-12/h9-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRURDORVZPSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CC(C2)OC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.01 M of the tetrahydropyranyl ether of 3-cyclopentenol (VII) and 1 g. of copper powder is stirred vigorously and maintained at 100° C. while 0.07 M (8 g.) of ethyl diazoacetate is added over a period of 8 hours. The reaction mixture is then extracted with hexane and chromatographed over aluminum oxide (activity I). Elution first with hexane, and then benzene, and evaporation of the eluates gives ethyl 3-[(tetrahydropyran-2-yl)oxy]bicyclo[3.1.0]hexane-6-carboxylate (VIII) in 55% yield as a liquid, b.p. 133° at 1.1 mm.; λ max. 195 mmμ (pentane); γ 3100, 3075, 3047, 1725, 1272, 1140 and 1020 cm-1.; δ 3.92 (quartet), 1.07 (triplet) p.p.m.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 3
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 5
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 6
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate

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